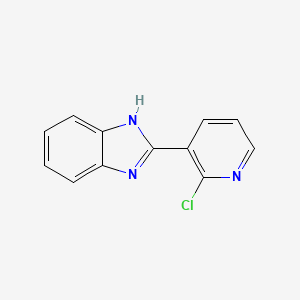

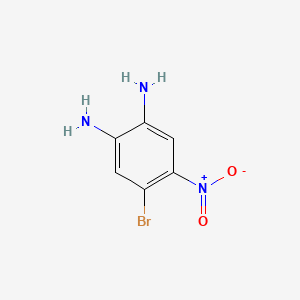

4-溴-5-硝基苯-1,2-二胺

货号 B599905

CAS 编号:

113269-07-1

分子量: 232.037

InChI 键: XGXKPRVKQPWQOY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-5-nitrobenzene-1,2-diamine, also known by its CAS Number 113269-07-1, is a chemical compound with a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

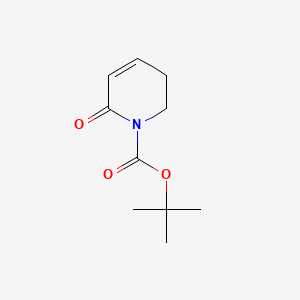

The synthesis of 4-Bromo-5-nitrobenzene-1,2-diamine involves multiple steps. One possible method is the nitration of benzene, followed by the conversion of the nitro group to an amine, and finally a bromination . Another method involves acetylation followed by bromination and alkaline hydrolysis .Molecular Structure Analysis

The linear formula of 4-Bromo-5-nitrobenzene-1,2-diamine is C6H6BrN3O2 . More detailed structural information can be obtained from its InChI code: 1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-5-nitrobenzene-1,2-diamine are typically electrophilic aromatic substitution reactions . These reactions are slower than the electrophilic addition reactions of other unsaturated hydrocarbons .科学研究应用

-

Synthesis of Fluorescent Dipolar Quinoxaline Derivatives

- Application: 4-Bromo-1,2-diaminobenzene, a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, can be used as a precursor for preparing fluorescent dipolar quinoxaline derivatives .

- Results: These quinoxaline derivatives can find applications as potential emissive and electron-transport materials .

-

Synthesis of 6-Bromo-2-Methylbenzimidazole

-

DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities

- Application: A study investigated newly synthesized bis-acyl-thiourea derivatives of 4-Nitrobenzene-1,2-Diamine (a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine) for their DNA binding, urease inhibition, and anti-brain-tumor activities .

- Method: The derivatives were synthesized in two steps and their interactions with DNA were explored using density functional theory, molecular docking, UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry .

- Results: Both theoretical and experimental results pointed towards compounds’ interactions with DNA .

-

Electrophilic Aromatic Substitution

- Application: 4-Bromo-5-nitrobenzene-1,2-diamine could potentially be used in electrophilic aromatic substitution reactions .

- Method: The specific procedures would depend on the exact reaction being carried out, but generally, this involves the reaction of the benzene ring with an electrophile .

- Results: The outcomes of these reactions could vary widely, depending on the specific electrophile and reaction conditions used .

-

Synthesis of N-Methyl-N-(2-nitro-phenyl)-Anthranilic Acid

- Application: A compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, 1-Bromo-2-nitrobenzene, can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid .

- Method: The specific synthesis procedures would depend on the exact reaction conditions, but it generally involves the reaction of 1-Bromo-2-nitrobenzene with 2-methylamino-benzoic acid .

- Results: The resulting N-methyl-N-(2-nitro-phenyl)-anthranilic acid could have various applications, depending on its further reactions .

-

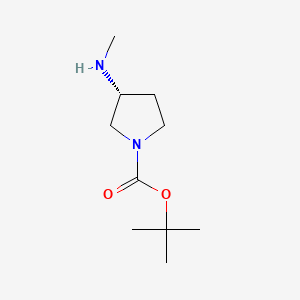

Synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester

- Application: 4-Bromo-1-fluoro-2-nitrobenzene, a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, may be used in the synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester .

- Method: The specific synthesis procedures would depend on the exact reaction conditions, but it generally involves the reaction of 4-Bromo-1-fluoro-2-nitrobenzene with other reagents .

- Results: The resulting 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester could have various applications, depending on its further reactions .

安全和危害

属性

IUPAC Name |

4-bromo-5-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXKPRVKQPWQOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90764841 |

Source

|

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitrobenzene-1,2-diamine | |

CAS RN |

113269-07-1 |

Source

|

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

2

Citations

E Hassaan, C Hohn, FR Ehrmann… - Journal of Medicinal …, 2020 - ACS Publications

Fragment-based lead discovery was applied to tRNA-guanine transglycosylase, an enzyme modifying post-transcriptionally tRNAs in Shigella, the causative agent of shigellosis. TGT …

Number of citations: 5

pubs.acs.org

E Hassaan - 2019 - archiv.ub.uni-marburg.de

There are several biophysical methods developed to rapidly identify weakly binding fragments to a target protein. X-ray crystallography provides structural information that is crucial for …

Number of citations: 3

archiv.ub.uni-marburg.de

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

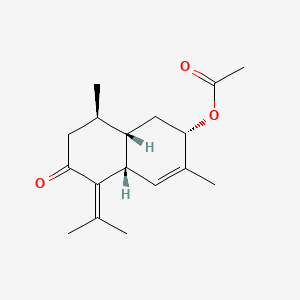

Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate

187733-13-7

2-Formyl-1-trityl-aziridine

173277-15-1

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)

![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)